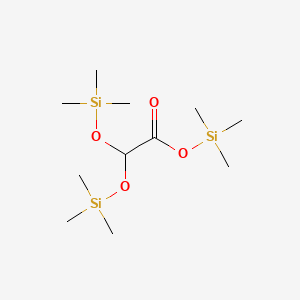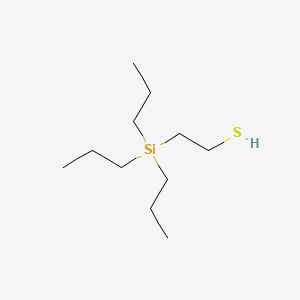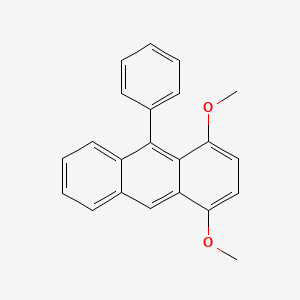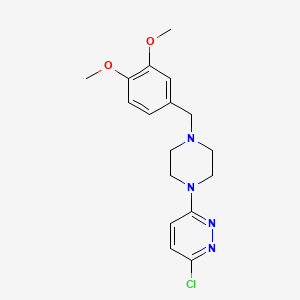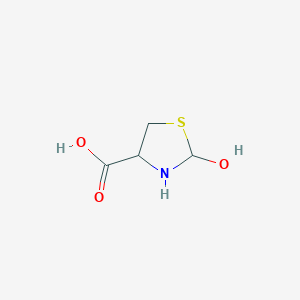
(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chloro group at the 4-position and an ethoxyvinyl group at the 6-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with an appropriate ethoxyvinyl reagent under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction can be carried out using tetrakis(triphenylphosphine)palladium(0) as a catalyst, sodium carbonate as a base, and 1,2-dimethoxyethane as a solvent at 60°C . Another method involves the use of dicyclohexyl(2’,6’-dimethoxybiphenyl-2-yl)phosphane, potassium phosphate, and palladium diacetate in a mixture of water and acetonitrile under microwave irradiation at 85°C .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis methods. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethoxyvinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl groups.
Coupling Reactions: The compound can participate in cross-coupling reactions with boronic acids or esters to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium carbonate or potassium phosphate, and solvents like 1,2-dimethoxyethane or acetonitrile. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or ethyl-substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and preventing their normal function. The molecular targets and pathways involved vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine include other substituted pyrimidines, such as:
Uniqueness
What sets this compound apart from other similar compounds is the specific combination of the chloro and ethoxyvinyl groups, which confer unique chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various scientific research applications.
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
4-chloro-6-[(E)-2-ethoxyethenyl]pyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-8(9)11-6-10-7/h3-6H,2H2,1H3/b4-3+ |
InChI-Schlüssel |
HZSJTSKOMUZKLQ-ONEGZZNKSA-N |
Isomerische SMILES |
CCO/C=C/C1=CC(=NC=N1)Cl |
Kanonische SMILES |
CCOC=CC1=CC(=NC=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



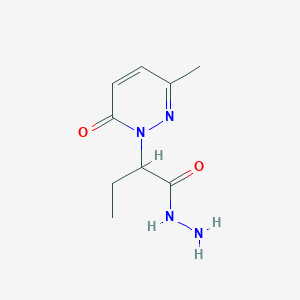
![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)
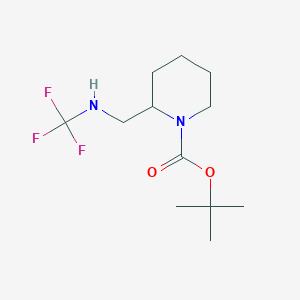
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)
